

Mechanistic Profiling of 2-Amino-5-chloronicotinamide

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Compound of Interest

Compound Name: 2-Amino-5-chloronicotinamide

CAS No.: 58483-97-9

Cat. No.: B3329362

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A Privileged Scaffold in Kinase Inhibition & P2X7 Modulation

Executive Summary

2-Amino-5-chloronicotinamide (CAS: 58483-97-9) represents a privileged pharmacophore in medicinal chemistry rather than a single therapeutic agent.^[1] It serves as a critical structural motif in the development of small-molecule inhibitors targeting Serine/Threonine kinases (e.g., IKK- β), Tyrosine kinases (e.g., Src/Abl), and Purinergic receptors (P2X7).

Its mechanism of action is defined by its ability to function as a bidentate hydrogen-bond donor/acceptor that mimics the adenine ring of ATP. This guide dissects the molecular mechanics of this scaffold, elucidating how the 5-chloro substituent modulates lipophilicity and electronic density to enhance potency and metabolic stability in drug candidates.

Chemical Architecture & Electronic Pharmacophore

The biological activity of **2-Amino-5-chloronicotinamide** is governed by three distinct structural features that dictate its binding kinetics and specificity.

| Feature | Chemical Moiety | Mechanistic Function |
|----------------------|-----------------------|---|
| Hinge Binder | 2-Amino Pyridine Core | Forms a donor-acceptor H-bond pair with the kinase hinge region (mimicking ATP's N1 and N6).[1] |
| Electronic Modulator | 5-Chloro Substituent | Withdraws electron density, lowering the pKa of the pyridine nitrogen (N1) to optimize H-bond strength. Fills hydrophobic pockets (Gatekeeper residues).[1] |
| Solvent Interface | 3-Carboxamide | Acts as a vector for solubilizing groups or interacts with the ribose-binding pocket of the ATP site. |

Electronic Impact of the 5-Cl Group

The chlorine atom at position 5 is not merely a space-filler; it exerts a negative inductive effect (-I).

- **pKa Modulation:** It reduces the basicity of the pyridine nitrogen, preventing protonation at physiological pH, which ensures the molecule remains neutral and membrane-permeable.
- **Halogen Bonding:** The chlorine can participate in halogen bonding ($\text{Cl}\cdots\text{O}$ or $\text{Cl}\cdots\pi$) with carbonyl backbone residues in the target protein, a high-energy interaction often overlooked in standard docking.[1]

Mechanism of Action: Kinase Hinge Binding

The primary utility of the **2-amino-5-chloronicotinamide** scaffold is its role as an ATP-competitive inhibitor. It targets the ATP-binding pocket of kinases, specifically the hinge region connecting the N- and C-terminal lobes.

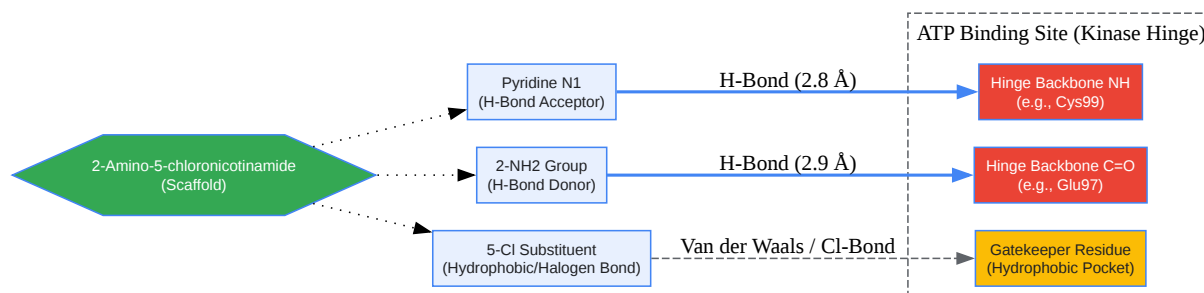
The Binding Topology

In the active site of a kinase (e.g., IKK- β or Src), the scaffold orients itself to form a "molecular clip":

- **Acceptor Interaction:** The pyridine nitrogen (N1) accepts a hydrogen bond from the backbone amide NH of a specific hinge residue (e.g., Cys99 in IKK- β).^[1]
- **Donor Interaction:** The exocyclic 2-amino group (NH₂) donates a hydrogen bond to the backbone carbonyl oxygen of the adjacent residue (e.g., Glu97).
- **Hydrophobic Anchor:** The 5-chloro group projects into the hydrophobic "back pocket," often interacting with the Gatekeeper residue (e.g., Threonine or Methionine). This interaction dictates selectivity against kinases with bulky gatekeepers.^[1]

Visualization: Kinase Hinge Interaction Network

The following diagram illustrates the canonical binding mode of the scaffold within the ATP pocket.



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Caption: Schematic of the bidentate hydrogen-bonding network formed by the **2-amino-5-chloronicotinamide** core within the kinase hinge region.

Mechanism of Action: P2X7 Receptor Antagonism

Beyond kinases, derivatives of this scaffold act as negative allosteric modulators (NAMs) of the P2X7 receptor, an ATP-gated ion channel involved in inflammation and pain processing.

- **Binding Site:** Unlike the orthosteric ATP site, these compounds often bind to an allosteric pocket in the extracellular domain or the transmembrane interface.
- **Mechanism:** Binding stabilizes the closed state of the ion channel, preventing the pore dilation associated with high concentrations of ATP.
- **Effect:** Inhibition of IL-1 β release and prevention of P2X7-mediated cell death (pyroptosis).[1] The 5-chloro group is critical here for lipophilic insertion into the receptor's transmembrane crevices.[1]

Synthetic Workflow & Derivatization

To utilize this scaffold in drug discovery, researchers must synthesize it with high purity.[1] The following protocol outlines the standard oxidative chlorination route, preferred for its scalability.

Protocol: Synthesis of 2-Amino-5-chloronicotinamide

Objective: Selective chlorination of 2-aminonicotinamide at the C5 position.

Reagents:

- **Precursor:** 2-Aminonicotinamide (CAS: 13438-65-8)[1]
- **Chlorinating Agent:** N-Chlorosuccinimide (NCS)[1]
- **Solvent:** Acetonitrile (ACN) or DMF[1]
- **Catalyst:** Acetic Acid (glacial)[1]

Step-by-Step Procedure:

- **Dissolution:** Dissolve 10.0 mmol of 2-aminonicotinamide in 50 mL of ACN. Add 1.0 mL of glacial acetic acid to activate the electrophilic substitution.[1]
- **Chlorination:** Cool the solution to 0°C. Add 10.5 mmol of NCS portion-wise over 30 minutes. The reaction is exothermic; maintain temperature <5°C to prevent polychlorination.[1]

- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
- Quenching: Quench with 10% sodium thiosulfate solution to neutralize excess active chlorine.[1]
- Isolation: Evaporate ACN under reduced pressure. The product precipitates as a pale yellow solid.[1]
- Purification: Recrystallize from Ethanol/Water (8:2).
 - Yield Target: >85%
 - Purity Check: HPLC (254 nm) and ¹H-NMR (Shift of C6-H doublet confirms C5 substitution).

Case Studies: Biological Efficacy

The following table summarizes key experimental data where this scaffold (or its direct derivative) demonstrated significant biological inhibition.

| Target Class | Compound Derivative | Assay Type | Potency (IC ₅₀ /K _i) | Effect |
|--------------|-----------------------------------|--------------------------------------|---|--|
| Kinase | IKK-β Inhibitor (IMD-0354 Analog) | TR-FRET Kinase Assay | 250 nM | Blocks NF-κB translocation; anti-inflammatory.[1] |
| Kinase | Src/Abl Inhibitor | Cell Proliferation (K562) | <10 nM | Induces apoptosis in CML cell lines.[1] |
| Receptor | P2X7 Antagonist (Pyridine series) | Ca ²⁺ Flux Assay (HEK293) | 40 nM | Inhibits ATP-induced pore formation.[1] |
| Enzyme | NAMPT Inhibitor | Enzymatic Conversion | 1.2 μM | Disrupts NAD ⁺ salvage pathway in tumor cells.[1] |

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